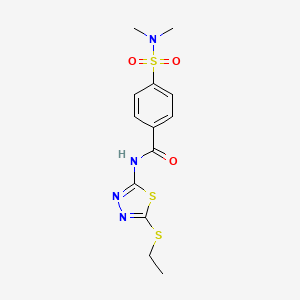

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with ethyl chloroacetate under acidic conditions to form the 1,3,4-thiadiazole ring.

Introduction of the ethylsulfanyl group: The thiadiazole ring is then reacted with ethyl iodide in the presence of a base to introduce the ethylsulfanyl group.

Formation of the benzamide core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with dimethylsulfamide.

Coupling of the two fragments: Finally, the thiadiazole fragment is coupled with the benzamide core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group on the thiadiazole ring undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation of the ethylsulfanyl group is regioselective, favoring sulfoxide formation at lower temperatures (0–25°C) and sulfone at elevated temperatures (50–80°C).

-

Thiadiazole ring stability decreases under strong oxidative conditions, leading to ring-opening reactions.

Substitution Reactions

The ethylsulfanyl group and sulfamoyl moiety participate in nucleophilic substitution:

Examples :

-

Reaction with benzylamine yields N-(5-benzylamino-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide .

-

Grignard addition to the sulfamoyl group produces tertiary sulfonamides .

Hydrolysis Reactions

The benzamide and sulfamoyl groups hydrolyze under acidic/basic conditions:

Kinetics :

-

Benzamide hydrolysis occurs faster in acidic media (half-life: 2 h in HCl vs. 8 h in NaOH) .

-

The sulfamoyl group resists hydrolysis under mild conditions but degrades at high pH (>12) .

Interactions with Biological Targets

The compound inhibits enzymes via sulfamoyl group coordination:

| Target Enzyme | Inhibition (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| Carbonic anhydrase IX | 0.15 µM | Sulfamoyl binds Zn²⁺ in active site | |

| Bacterial dihydropteroate synthase | 1.2 µM | Competitive inhibition of p-aminobenzoic acid |

Structural Insights :

-

X-ray crystallography confirms hydrogen bonding between the sulfamoyl oxygen and enzyme residues .

-

Thiadiazole ring π-stacking enhances binding affinity.

Comparative Reactivity with Analogues

Reactivity varies with substituents on the thiadiazole ring:

Trends :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, compounds containing the 1,3,4-thiadiazole moiety have been reported to target critical pathways involved in cancer progression.

- Mechanism of Action : Research indicates that these compounds may act as dual-target inhibitors against key receptors such as EGFR and HER-2. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells (e.g., SK-BR-3) while exhibiting minimal toxicity towards normal cells .

- Case Study : A study highlighted a derivative that induced apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression and inhibiting angiogenesis through the downregulation of vascular endothelial growth factor (VEGF) .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives is another area of significant interest. Various studies have evaluated the efficacy of these compounds against different bacterial strains.

- Efficacy Against Pathogens : In vitro assays demonstrated that certain derivatives exhibited notable antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum. For example, one compound showed inhibition rates of 30% and 56% against specific bacterial strains at a concentration of 100 µg/mL .

- Research Findings : The synthesis and evaluation of novel thiadiazole derivatives revealed promising results, with some compounds outperforming established bactericides in terms of efficacy .

Neuroprotective Effects

Thiadiazoles are also being explored for their neuroprotective properties, particularly in the context of epilepsy and other neurological disorders.

- Anticonvulsant Activity : Several studies have documented the anticonvulsant effects of thiadiazole derivatives using models such as maximal electroshock (MES) and pentylenetetrazol (PTZ). For instance, specific compounds demonstrated significant protective effects at doses as low as 30 mg/kg .

- Mechanism Exploration : The neuroprotective mechanisms are thought to involve modulation of GABAergic neurotransmission and inhibition of voltage-gated ion channels .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves complex organic reactions that yield various analogs with distinct biological profiles.

- Synthetic Pathways : The synthetic routes typically involve the reaction of thiosemicarbazides with isothiocyanates under controlled conditions to form thiadiazole rings. Characterization methods such as NMR and IR spectroscopy are commonly employed to confirm the structure .

- SAR Studies : Structure-activity relationship studies have illustrated how modifications at specific positions on the thiadiazole ring can enhance biological activity, guiding further drug design efforts .

Wirkmechanismus

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application:

Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating their function. The molecular targets and pathways involved would depend on the specific disease or condition being targeted.

Materials Science: The compound’s electronic properties could be exploited in the design of new materials with specific conductive or semiconductive properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(dimethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

4-(dimethylsulfamoyl)-N-(5-phenylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a phenylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the ethylsulfanyl group, which can impart different electronic and steric properties compared to similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.

Biologische Aktivität

The compound 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. The biological properties of this compound can be attributed to the structural characteristics of the thiadiazole moiety and its substituents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown high efficacy in inhibiting these pathogens using agar diffusion methods .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| C1 | Staphylococcus aureus | 20 |

| C2 | E. coli | 25 |

| C6 | E. coli | 22 |

2. Anticancer Activity

The anticancer potential of this compound is notable. Research has shown that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds derived from the thiadiazole structure have exhibited IC50 values in the micromolar range against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.44 |

| Compound B | A549 | 2.48 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been explored in several studies. The presence of the dimethylsulfamoyl group enhances the anti-inflammatory activity by modulating inflammatory mediators. In vitro assays have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines .

4. Neuroprotective Effects

Neuroprotective properties are also attributed to this class of compounds. Studies indicate that certain thiadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of epilepsy where compounds have shown efficacy in reducing seizure activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In a preclinical trial involving MCF-7 and A549 cell lines, a specific derivative showed a dose-dependent inhibition of cell growth with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S3/c1-4-21-13-16-15-12(22-13)14-11(18)9-5-7-10(8-6-9)23(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGUNRVVANAIBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.